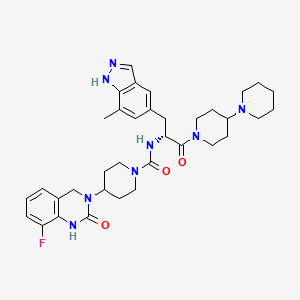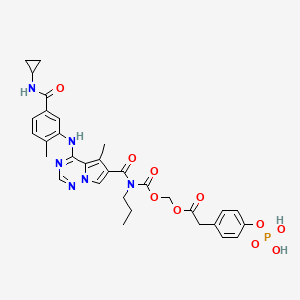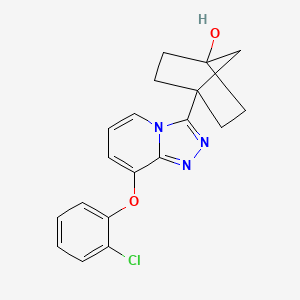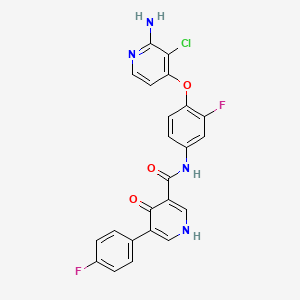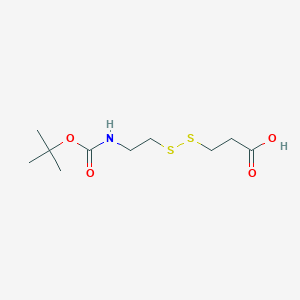
Boc-NH-ethyl-SS-propionic acid
Vue d'ensemble
Description
Boc-NH-ethyl-SS-propionic acid is a cleavable PEG linker . PEG linkers may be useful in the development of antibody-drug conjugates .
Synthesis Analysis
The terminal carboxylic acid group of Boc-NH-ethyl-SS-propionic acid can be reacted with a primary amine in the presence of activators such as EDC and HATU to form stable amide bonds . The boc protecting group can be removed under acidic conditions to release the free amine for further reaction .Molecular Structure Analysis
The molecular formula of Boc-NH-ethyl-SS-propionic acid is C10H19NO4S2 . The exact mass is 281.08 and the molecular weight is 281.390 . The elemental analysis shows that it contains C, 42.69; H, 6.81; N, 4.98; O, 22.74; S, 22.79 .Chemical Reactions Analysis
Boc-NH-ethyl-SS-propionic acid is used in the synthesis of antibody-drug conjugates (ADCs) . The terminal carboxylic acid group can be reacted with a primary amine in the presence of activators such as EDC and HATU to form stable amide bonds .Physical And Chemical Properties Analysis
The molecular weight of Boc-NH-ethyl-SS-propionic acid is 281.39 . It appears as a solid and its color is white to off-white . It is stored at 4°C under nitrogen . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Applications De Recherche Scientifique
-
Drug Delivery Systems
- Boc-NH-ethyl-SS-propionic acid is used in the field of drug delivery systems . It is a type of cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) .
- The terminal carboxylic acid group can be reacted with a primary amine in the presence of activators such as EDC and HATU to form stable amide bonds . The boc protecting group can be removed under acidic conditions to release the free amine for further reaction .
-
Electrocatalytic Oxidation
- Boc-NH-ethyl-SS-propionic acid may have potential applications in the field of electrocatalytic oxidation . Although the study I found does not specifically mention Boc-NH-ethyl-SS-propionic acid, it discusses the electrochemical oxidation of propionic acid, which is a component of Boc-NH-ethyl-SS-propionic acid .
- The study explores the electrochemical oxidation of propionic acid as an alternative pathway for ethylene production . The effect of initial substrate concentration, operating current density, and electrolyte pH on faradaic efficiency towards ethylene and other reaction products was investigated .
- The results show that a faradaic efficiency of >50% towards ethylene production can be achieved for initial substrate concentrations above 2 M, with an increase in initial concentration leading to an increase in faradaic efficiency towards ethylene . The distribution of organic products remained unaffected within the range of current density evaluated (20–95 mA cm −2) . Operating at electrolyte pH above the pKa of propionic acid favors the oxidation of propionic acid over the parasitic oxygen evolution reaction .
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S2/c1-10(2,3)15-9(14)11-5-7-17-16-6-4-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJZYVBXQKYUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801154476 | |
| Record name | 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-NH-ethyl-SS-propionic acid | |
CAS RN |
485800-27-9 | |
| Record name | 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485800-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



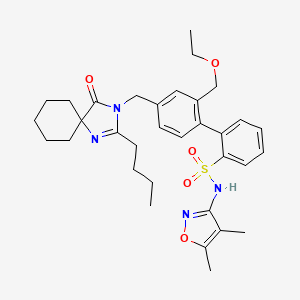
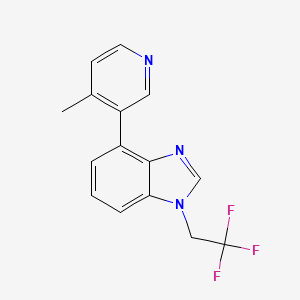


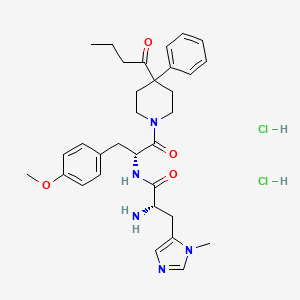
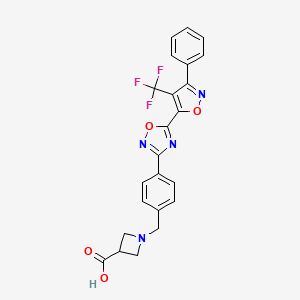
![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)
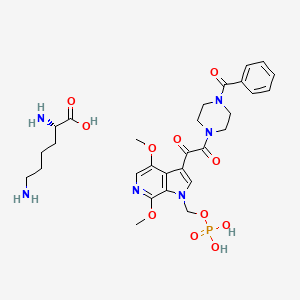
![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)
